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molecular formula C13H17NO5 B2970680 2-{[(Tert-butoxy)carbonyl]amino}-2-(2-hydroxyphenyl)acetic acid CAS No. 55477-47-9

2-{[(Tert-butoxy)carbonyl]amino}-2-(2-hydroxyphenyl)acetic acid

Cat. No. B2970680
M. Wt: 267.281
InChI Key: CBJVTWUVPXQONY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03994954

Procedure details

Similarly, N-t-butoxycarbonyl-2-(2-hydroxyphenyl)glycine n-butyl ester was hydrolyzed to give N-t-butoxycarbonyl-2-(2-hydroxyphenyl)glycine, m.p. 125° (methylene chloride-water).
Name
methylene chloride water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
N-t-butoxycarbonyl-2-(2-hydroxyphenyl)glycine n-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:5][C:6](=[O:23])[CH:7]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[OH:22])[NH:8][C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])CCC>C(Cl)Cl.O>[C:12]([O:11][C:9]([NH:8][CH:7]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[OH:22])[C:6]([OH:23])=[O:5])=[O:10])([CH3:15])([CH3:13])[CH3:14] |f:1.2|

Inputs

Step One
Name
methylene chloride water
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl.O
Step Two
Name
N-t-butoxycarbonyl-2-(2-hydroxyphenyl)glycine n-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)OC(C(NC(=O)OC(C)(C)C)C1=C(C=CC=C1)O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC(C(=O)O)C1=C(C=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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